Chemical structure and properties of Methoxy[1-(thiophen-2-yl)ethyl]amine
Chemical structure and properties of Methoxy[1-(thiophen-2-yl)ethyl]amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-[1-(thiophen-2-yl)ethyl]hydroxylamine is a heterocyclic compound featuring a thiophene ring linked to an O-alkylated hydroxylamine moiety. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, known to be present in a wide array of molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the hydroxylamine functional group is of significant interest in drug discovery, often acting as a bioisostere for other functional groups and participating in crucial interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of O-[1-(thiophen-2-yl)ethyl]hydroxylamine, offering valuable insights for researchers in the fields of medicinal chemistry and drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of O-[1-(thiophen-2-yl)ethyl]hydroxylamine is characterized by a thiophene ring substituted at the 2-position with a 1-(aminooxy)ethyl group. The systematic IUPAC name for this compound is O-[1-(thiophen-2-yl)ethyl]hydroxylamine.
Molecular Structure:
Caption: 2D structure of O-[1-(thiophen-2-yl)ethyl]hydroxylamine.
A summary of the key physicochemical properties of O-[1-(thiophen-2-yl)ethyl]hydroxylamine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1082600-73-4 | |
| Molecular Formula | C₆H₉NOS | |
| Molecular Weight | 143.21 g/mol | |
| Physical Form | Liquid | [2] |
| Purity | ≥95% | [2] |
| InChI Key | BLEIGXOIWRUSOV-UHFFFAOYSA-N | |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [2] |
Synthesis Protocol
The synthesis of O-[1-(thiophen-2-yl)ethyl]hydroxylamine can be achieved through a two-step process involving the formation of an oxime intermediate followed by its reduction. A detailed experimental protocol is outlined below.
Step 1: Synthesis of 1-(thiophen-2-yl)ethanone oxime
This step involves the reaction of 2-acetylthiophene with hydroxylamine hydrochloride.
Methodology:
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To a solution of 2-acetylthiophene (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) in water.
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Add a base, such as sodium hydroxide or potassium carbonate (1.2 equivalents), to the mixture to neutralize the HCl and liberate free hydroxylamine.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(thiophen-2-yl)ethanone oxime.
Causality behind Experimental Choices:
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The use of a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the starting ketone.
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The addition of a base is crucial to deprotonate the hydroxylamine hydrochloride, generating the nucleophilic hydroxylamine required for the reaction with the ketone.
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Refluxing the reaction mixture provides the necessary activation energy to drive the condensation reaction to completion.
Step 2: Reduction of 1-(thiophen-2-yl)ethanone oxime to O-[1-(thiophen-2-yl)ethyl]hydroxylamine
The selective reduction of the oxime to the corresponding O-alkylhydroxylamine can be achieved using a mild reducing agent.
Methodology:
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Dissolve 1-(thiophen-2-yl)ethanone oxime (1 equivalent) in a suitable solvent, such as methanol or ethanol.
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Cool the solution in an ice bath.
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Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a borane complex (e.g., borane-tetrahydrofuran complex), in portions.
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Monitor the reaction progress using TLC.
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Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a dilute acid (e.g., 1M HCl).
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Adjust the pH of the solution to basic (pH > 8) using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure O-[1-(thiophen-2-yl)ethyl]hydroxylamine.
Causality behind Experimental Choices:
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Mild reducing agents are chosen to selectively reduce the C=N bond of the oxime without cleaving the N-O bond, which would lead to the corresponding primary amine as a side product.
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The reaction is performed at a low temperature to control the reactivity of the reducing agent and minimize side reactions.
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The workup procedure involving pH adjustments is necessary to ensure the product is in its free base form for efficient extraction into the organic phase.
Caption: Synthetic workflow for O-[1-(thiophen-2-yl)ethyl]hydroxylamine.
Spectroscopic Characterization (Predicted)
| Spectroscopic Data | Predicted Features |
| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the range of 6.9-7.5 ppm). A quartet for the methine proton (CH) adjacent to the thiophene ring and the oxygen atom. A doublet for the methyl group (CH₃). A broad singlet for the amine (NH₂) protons. |
| ¹³C NMR | Aromatic signals for the thiophene ring carbons. A signal for the methine carbon. A signal for the methyl carbon. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve the loss of the aminooxy group and fragmentation of the thiophene ring. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic protons. C=C stretching vibrations for the thiophene ring. C-O and N-O stretching vibrations. |
Potential Applications and Biological Activity
The biological profile of O-[1-(thiophen-2-yl)ethyl]hydroxylamine has not been extensively reported. However, based on the known activities of related compounds, several potential applications can be postulated.
Antimicrobial and Antifungal Activity
Thiophene derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities.[3] The incorporation of the thiophene moiety in the target molecule suggests that it may exhibit similar properties. Further screening against various bacterial and fungal strains is warranted to explore this potential.
Anticancer and Antioxidant Properties
Numerous studies have highlighted the anticancer and antioxidant potential of thiophene-containing compounds.[1][4] These activities are often attributed to the ability of the thiophene ring to interact with biological macromolecules and to scavenge reactive oxygen species. The presence of the hydroxylamine group may also contribute to the antioxidant capacity of the molecule.
Role in Drug Discovery
O-[1-(thiophen-2-yl)ethyl]hydroxylamine can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality allows for a wide range of chemical modifications, enabling the generation of libraries of derivatives for high-throughput screening in various disease models. For instance, it can be used in the synthesis of novel amide or sulfonamide derivatives.
Caption: Potential applications of O-[1-(thiophen-2-yl)ethyl]hydroxylamine.
Conclusion
O-[1-(thiophen-2-yl)ethyl]hydroxylamine is a compound of significant interest due to the combined presence of the pharmacologically active thiophene ring and the versatile hydroxylamine group. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible synthetic route. While specific biological data for this molecule is currently limited, its structural features suggest potential for applications in antimicrobial, anticancer, and antioxidant research. As a readily modifiable chemical entity, it holds promise as a valuable scaffold for the development of novel therapeutic agents. Further investigation into its biological activities is highly encouraged to fully elucidate its potential in drug discovery and development.
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